N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the various rings in the structure could result in a rigid, three-dimensional shape. The exact structure could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the pyrazole ring might be involved in reactions with acids or bases, and the dihydropyridine ring might participate in redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the various rings in the structure could affect its solubility, melting point, and stability .Scientific Research Applications
Medicinal Chemistry Applications
Research has shown the design, synthesis, and evaluation of compounds with complex structures, including pyrazole derivatives, for their potential as antimicrobial and anticancer agents. For instance, novel analogs with pyrazol-5-one derivatives derived from 2-aminobenzothiazole nucleus have displayed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without showing cytotoxic effects on mammalian cell lines (Palkar et al., 2017). Additionally, novel series of pyrazolopyrimidines have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting the versatility of pyrazole and pyrimidine-based compounds in drug discovery (Rahmouni et al., 2016).
Organic Synthesis and Heterocyclic Chemistry
The synthesis of heterocyclic compounds is a critical area in organic chemistry, providing essential building blocks for pharmaceuticals, agrochemicals, and materials science. Research in this area includes the development of novel synthetic routes for pyrazole, isoxazole, and pyrimidine derivatives, offering a range of applications from medicinal chemistry to material sciences (Mohareb et al., 2004).
Material Sciences and Molecular Interactions
Investigations into the molecular interactions of complex compounds with biological targets can provide insights into the development of new materials and therapeutic agents. For example, the study of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor sheds light on the binding interactions essential for designing receptor-specific compounds (Shim et al., 2002).
Future Directions
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-1-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-22-8-4-5-15(19(22)25)18(24)21-13-9-20-23(10-13)11-14-12-26-16-6-2-3-7-17(16)27-14/h2-10,14H,11-12H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBGIGBWXMVSOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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